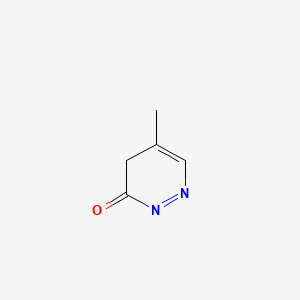

5-methylpyridazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methylpyridazin-3(4H)-one is an organic compound belonging to the pyridazine family Pyridazines are aromatic, heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyridazin-3(4H)-one typically involves the condensation of hydrazines with 1,4-diketones or 4-ketoacids. One common method is the reaction of methylhydrazine with 3-oxo-3-phenylpropanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-methylpyridazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

5-methylpyridazin-3(4H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is utilized in the development of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 5-methylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cell signaling pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: The parent compound of the pyridazine family, with a similar structure but lacking the methyl and keto groups.

Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3.

Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.

Uniqueness

5-methylpyridazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the keto functionality enhances its reactivity and potential for forming diverse derivatives.

Actividad Biológica

5-Methylpyridazin-3(4H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is a heterocyclic organic compound that belongs to the pyridazinone class. Its structure allows for various modifications, which can enhance its biological properties. Research has highlighted its potential as an anti-inflammatory agent and its interactions with different biological pathways.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, one study focused on pyridazinone derivatives bearing an indole moiety, demonstrating their ability to inhibit phosphodiesterase type 4 (PDE4), a target for anti-inflammatory therapies. The compound was shown to regulate pro-inflammatory cytokine production in human primary macrophages, suggesting its potential for treating respiratory diseases .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed various derivatives against pathogenic bacteria and fungi, revealing moderate antimicrobial activity. Notably, certain derivatives exhibited strong binding interactions with DNA gyrase, which is crucial for bacterial DNA replication, indicating their potential as antibacterial agents .

3. Analgesic Effects

Pyridazinone derivatives are noted for their analgesic effects as well. Some compounds within this class have been reported to be more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and acetaminophen in pain models . The analgesic activity is often linked to their ability to inhibit specific pathways involved in pain signaling.

Synthesis Methods

Several synthesis methods have been developed for this compound and its derivatives:

- Base-Catalyzed Condensation: This method involves the reaction of aromatic aldehydes with 4,5-dihydrogen-6-methylpyridazin-3(2H)-one, leading to various functionalized products .

- Selective Bromine-Magnesium Exchange: This technique allows for the functionalization of pyridazinones, enabling the introduction of different substituents that can enhance biological activity .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Anti-inflammatory | 0.01 | |

| Pyridazinone Derivative A | Antimicrobial | 20.4 | |

| Pyridazinone Derivative B | Analgesic | <0.01 |

Detailed Research Findings

- Anti-inflammatory Study: A derivative demonstrated selectivity towards PDE4B isoenzymes and effectively modulated cytokine production in macrophages, indicating its viability as a therapeutic agent for inflammatory conditions .

- Antimicrobial Evaluation: The binding affinity studies revealed that certain derivatives form multiple hydrogen bonds with critical residues in DNA gyrase, suggesting a mechanism for their antibacterial action .

- Analgesic Testing: Various pyridazinones were tested in vivo using acetic acid-induced writhing tests, showing comparable or superior efficacy to standard analgesics like aspirin .

Propiedades

IUPAC Name |

5-methyl-4H-pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJNHLFIUKNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717340 |

Source

|

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-12-9 |

Source

|

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.